molecular formula C13H9F3N2O2 B12456942 Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate

Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate

Cat. No.: B12456942
M. Wt: 282.22 g/mol
InChI Key: JSTNSEJBKOSLSM-UHFFFAOYSA-N
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Description

Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate typically involves the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit key enzymes involved in various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the trifluoromethyl group at the 4-position and the ester group at the 2-position confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

methyl 4-phenyl-6-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C13H9F3N2O2/c1-20-12(19)11-17-9(8-5-3-2-4-6-8)7-10(18-11)13(14,15)16/h2-7H,1H3

InChI Key

JSTNSEJBKOSLSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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